5-Isopropyl-3-(methoxymethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-(methoxymethyl)-3-propan-2-yl-1H-pyrazole |
InChI |
InChI=1S/C8H14N2O/c1-6(2)8-4-7(5-11-3)9-10-8/h4,6H,5H2,1-3H3,(H,9,10) |
InChI Key |
LWFMOLSPXWXQGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC(=C1)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-(methoxymethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazines with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts may also be employed to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydropyrazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acids, while reduction can produce hydropyrazoles.
Scientific Research Applications
Pyrazole derivatives, including 5-Isopropyl-3-(methoxymethyl)-1H-pyrazole, are known for their broad spectrum of biological activities. Research indicates that compounds with the pyrazole scaffold exhibit antimicrobial , anti-inflammatory , analgesic , and anticancer properties.
- Antimicrobial Activity : Recent studies have shown that pyrazole derivatives can effectively combat multidrug-resistant strains of bacteria. For instance, a study highlighted that certain functionalized pyrazoles demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis . The potential for these compounds to be formulated into nanocarriers enhances their effectiveness against resistant strains.
- Anti-inflammatory and Analgesic Effects : Pyrazoles have been recognized for their anti-inflammatory properties. Compounds like Celecoxib, a well-known anti-inflammatory drug, belong to this class. The mechanism often involves the inhibition of cyclooxygenase enzymes, leading to reduced inflammation and pain .
- Anticancer Properties : Various studies have identified pyrazole derivatives as promising candidates in cancer therapy. For example, specific compounds have shown potent activity against cancer cell lines with IC50 values indicating significant cytotoxicity . The ability to induce apoptosis in cancer cells while sparing normal cells is a critical aspect of their therapeutic potential.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The introduction of isopropyl and methoxymethyl groups enhances the compound's lipophilicity and biological activity.
- Synthetic Pathways : Various synthetic methods have been explored to create pyrazole derivatives. These include condensation reactions and cyclization processes that allow for the introduction of different substituents at various positions on the pyrazole ring .
Case Studies and Research Findings
Several case studies provide insights into the applications of this compound:
- Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, derivatives were tested against clinical isolates of multidrug-resistant bacteria. Results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics, suggesting a viable alternative in treating resistant infections .
- Cancer Cell Line Studies : A series of experiments evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines (e.g., A549, K562). Compounds showed varying degrees of effectiveness, with some achieving IC50 values lower than standard chemotherapeutics, indicating potential for further development as anticancer agents .
Comparative Analysis of Pyrazole Derivatives
The following table summarizes key findings related to various pyrazole derivatives and their biological activities:
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Antimicrobial | 32–64 | Effective against MDR strains |
| Celecoxib | Anti-inflammatory | 0.18 | Widely used NSAID |
| Crizotinib | Anticancer | 0.28 | Targeted therapy for lung cancer |
| Compound X (hypothetical) | Anticancer | 0.04 – 11.4 | Active against multiple cancer cell lines |
Mechanism of Action
The mechanism of action of 5-Isopropyl-3-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 5-Isopropyl-3-(methoxymethyl)-1H-pyrazole with key structural analogs based on substituent groups, synthesis, and properties:
Key Observations:
- Substituent Position : Position 3 substituents (methoxymethyl vs. trifluoromethyl) significantly influence polarity and bioactivity. Methoxymethyl groups enhance solubility, while trifluoromethyl groups improve metabolic stability .
- Synthetic Routes: Methoxymethyl derivatives are synthesized via acylation (e.g., acetic anhydride in ethanol), whereas halogenated analogs require harsher conditions (e.g., 180°C in acetonitrile) .
- Biological Activity : Methoxymethyl-substituted pyrazoles (e.g., N-(5-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-4-yl)acetamide ) exhibit antimicrobial properties, while trifluoromethyl analogs are explored for kinase modulation .
Pharmacological and Physicochemical Comparisons
- Melting Points : Methoxymethyl derivatives (165–186°C) generally have lower melting points than trifluoromethyl analogs, which often exceed 200°C due to stronger intermolecular forces .
- Spectroscopic Data :
Patent and Industrial Relevance
3,4-Disubstituted pyrazoles (e.g., CDK/GSK-3 modulators) are patented for therapeutic use, highlighting the importance of substitution patterns. In contrast, 3,5-disubstituted derivatives like the target compound are less explored but may offer unique selectivity profiles .
Biological Activity
5-Isopropyl-3-(methoxymethyl)-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms. This structural framework is known for its versatility in biological applications, including anti-inflammatory and antimicrobial activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound.
In vitro Studies:
- Antibacterial Activity: Research indicates that pyrazole derivatives exhibit variable inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, a related compound in the same class demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimal inhibitory concentration (MIC) of 521 μM .
| Tested Compound | MIC (μM) | Bacteria Type |
|---|---|---|
| This compound | TBD | MRSA |
| Levofloxacin | 346 | MRSA |
| Compound 5c | 521 | MRSA |
Mechanism of Action:
The antibacterial activity is often attributed to the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for bacterial DNA synthesis. Compounds that inhibit DHFR can effectively reduce bacterial proliferation .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. In various studies, compounds similar to this compound have shown promise in reducing inflammation in animal models.
Research Findings:
- Carrageenan-Induced Edema: Inflammation was significantly reduced in animal models treated with pyrazole derivatives compared to control groups .
- Analgesic Effects: Some studies have reported that these compounds exhibit analgesic properties comparable to established anti-inflammatory drugs like indomethacin.
Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively studied, with some compounds showing promising results against various cancer cell lines.
Case Studies:
Q & A
Basic: What are the recommended synthetic strategies for 5-isopropyl-3-(methoxymethyl)-1H-pyrazole?
Methodological Answer:
The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For this compound, a multi-step approach is likely required:
- Step 1: Prepare a substituted ketone precursor (e.g., 3-methoxymethylpentane-2,4-dione) via alkylation of acetylacetone with methoxymethyl chloride.
- Step 2: React the ketone with isopropylhydrazine under acidic or thermal conditions to form the pyrazole core .
- Step 3: Optimize reaction conditions (e.g., solvent, temperature) to enhance regioselectivity, as substituents on pyrazole rings are sensitive to steric and electronic effects .
Key Validation: Monitor reaction progress via TLC or HPLC. Confirm regiochemistry using -NMR (e.g., coupling constants for pyrazole protons) .
Basic: How can researchers purify and characterize this compound?
Methodological Answer:
- Purification: Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate). For polar impurities, recrystallization from ethanol/water may improve purity .
- Characterization:
- NMR Spectroscopy: - and -NMR to confirm methoxymethyl (-OCHO-) and isopropyl groups. Pyrazole protons typically resonate between δ 6.0–7.5 ppm .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (CHNO).
- X-ray Crystallography: Resolve substituent orientation and crystal packing, if single crystals are obtainable .
Advanced: How do the isopropyl and methoxymethyl substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects: The isopropyl group at position 5 may hinder electrophilic substitution at adjacent positions. Use bulky ligands (e.g., XPhos) in palladium-catalyzed couplings to mitigate steric hindrance .
- Electronic Effects: The methoxymethyl group at position 3 is electron-donating, activating the pyrazole ring for nucleophilic aromatic substitution. Monitor reactivity via Hammett substituent constants (σ ≈ -0.12 for methoxymethyl) .
- Experimental Design: Compare reaction yields with analogous pyrazoles lacking these substituents. Use DFT calculations to map electron density distribution .
Advanced: What computational methods are suitable for predicting the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Screen against target proteins (e.g., carbonic anhydrase or cyclooxygenase) using AutoDock Vina. Validate docking poses with MD simulations to assess binding stability .
- QSAR Modeling: Build a quantitative structure-activity relationship model using descriptors like logP, polar surface area, and H-bond acceptor count. Train the model with bioactivity data from structurally similar pyrazoles .
- ADMET Prediction: Use tools like SwissADME to estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) .
Advanced: How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?
Methodological Answer:
- Data Triangulation: Compare assays conducted under varying conditions (e.g., cell lines, IC protocols). For example, discrepancies in enzyme inhibition may arise from differences in buffer pH or co-solvents .
- Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify trends. Highlight outliers due to impurities (e.g., unreacted starting materials in crude samples) .
- Mechanistic Studies: Use kinetic assays (e.g., SPR or ITC) to measure binding affinities directly, avoiding indirect readouts like fluorescence quenching .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation: Use fume hoods and PPE (gloves, goggles) due to potential irritancy (Skin Corr. 1B classification for similar pyrazoles) .
- Waste Disposal: Neutralize acidic/basic reaction byproducts before disposal. Avoid aqueous release due to potential ecotoxicity (WGK 3 classification for analogs) .
- First Aid: For skin contact, rinse with 10% ethanol/water to solubilize organic residues, followed by soap and water .
Advanced: What strategies improve the stability of this compound in aqueous media?
Methodological Answer:
- pH Optimization: Stabilize the compound near neutral pH (6.5–7.5) to prevent hydrolysis of the methoxymethyl group. Use buffered solutions (e.g., PBS) for biological assays .
- Lyophilization: Prepare lyophilized powders under inert gas to avoid oxidative degradation. Confirm stability via accelerated aging studies (40°C/75% RH for 6 months) .
- Co-solvents: Use DMSO or cyclodextrins to enhance solubility and reduce aggregation in aqueous buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
